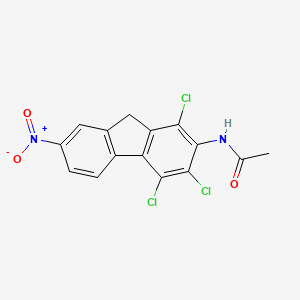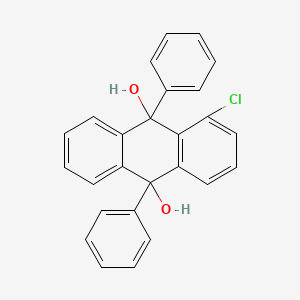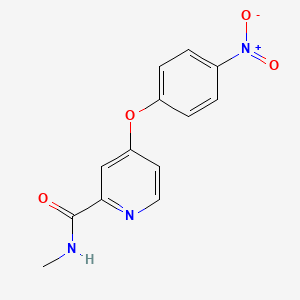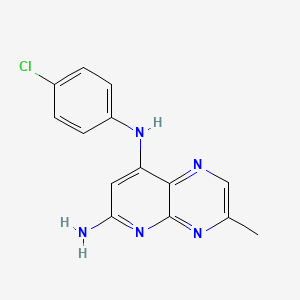
Pyrido(2,3-b)pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- is a heterocyclic compound that belongs to the class of pyridopyrazines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine derivatives typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for pyrido[2,3-b]pyrazine derivatives often involve large-scale multicomponent reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to ensure consistent production .
化学反応の分析
Types of Reactions
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and chloroanilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .
科学的研究の応用
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and its interactions with biological macromolecules.
Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of materials with nonlinear optical properties.
作用機序
The mechanism of action of pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA, altering its electrical properties and enabling its use in electrochemical DNA sensing. Additionally, it may inhibit certain enzymes, contributing to its antioxidant and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyridazine analogs: Known for their functionalized heterocyclic structures and diverse biological activities.
Uniqueness
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.
特性
CAS番号 |
21271-81-8 |
|---|---|
分子式 |
C14H12ClN5 |
分子量 |
285.73 g/mol |
IUPAC名 |
8-N-(4-chlorophenyl)-3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C14H12ClN5/c1-8-7-17-13-11(6-12(16)20-14(13)18-8)19-10-4-2-9(15)3-5-10/h2-7H,1H3,(H3,16,18,19,20) |
InChIキー |
PTBNIUYZSCLVSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=CC(=NC2=N1)N)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)

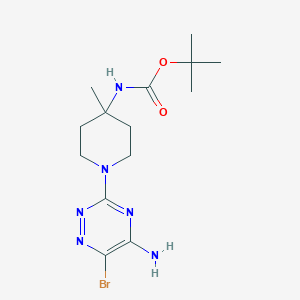
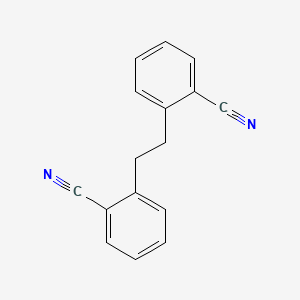

![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
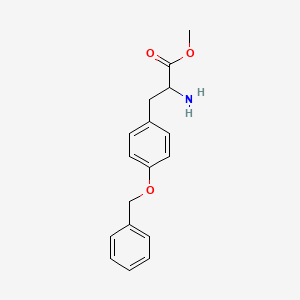

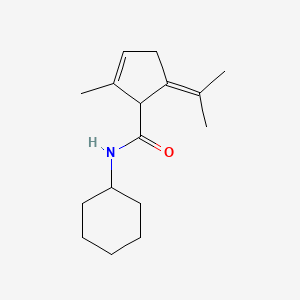
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
